molecular formula C23H29ClN2 B10883089 1-(2-Chlorobenzyl)-4-(4-phenylcyclohexyl)piperazine

1-(2-Chlorobenzyl)-4-(4-phenylcyclohexyl)piperazine

Cat. No.: B10883089
M. Wt: 368.9 g/mol
InChI Key: SULWWKZJHDDCLO-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-4-(4-phenylcyclohexyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorobenzyl group and a phenylcyclohexyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzyl)-4-(4-phenylcyclohexyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions. For instance, 2-chlorobenzyl chloride can react with the piperazine ring in the presence of a base such as sodium hydroxide.

    Attachment of the Phenylcyclohexyl Group: The phenylcyclohexyl group can be attached through a Friedel-Crafts alkylation reaction, where cyclohexylbenzene is alkylated with the piperazine derivative in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzyl)-4-(4-phenylcyclohexyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorobenzyl)-4-(4-phenylcyclohexyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-(4-phenylcyclohexyl)piperazine: Similar structure but lacks the chlorine atom.

    1-(2-Chlorobenzyl)-4-(4-methylcyclohexyl)piperazine: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

1-(2-Chlorobenzyl)-4-(4-phenylcyclohexyl)piperazine is unique due to the presence of both the chlorobenzyl and phenylcyclohexyl groups, which confer distinct chemical and biological properties. This combination of functional groups can lead to unique interactions with molecular targets and distinct reactivity patterns compared to similar compounds.

Properties

Molecular Formula

C23H29ClN2

Molecular Weight

368.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine

InChI

InChI=1S/C23H29ClN2/c24-23-9-5-4-8-21(23)18-25-14-16-26(17-15-25)22-12-10-20(11-13-22)19-6-2-1-3-7-19/h1-9,20,22H,10-18H2

InChI Key

SULWWKZJHDDCLO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4=CC=CC=C4Cl

Origin of Product

United States

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